molecular formula C14H20ClNO3 B11813944 Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride

Cat. No.: B11813944
M. Wt: 285.76 g/mol
InChI Key: WVJLHQPYSWQSTN-UHFFFAOYSA-N
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Description

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is a chemical compound with the molecular formula C14H20ClNO3. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride typically involves the reaction of 4-(piperidin-3-yloxy)benzaldehyde with methyl bromoacetate in the presence of a base, followed by hydrochloric acid treatment to obtain the hydrochloride salt . The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized for cost-effectiveness and scalability, often involving automated systems for precise control of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to various physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(piperidin-4-yloxy)acetate hydrochloride: Similar structure but with the piperidine moiety at a different position.

    Methyl 2-(piperidin-4-yl)acetate hydrochloride: Lacks the phenyl group, leading to different chemical properties.

Uniqueness

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is unique due to the presence of both the piperidine and phenyl groups, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .

Biological Activity

Methyl 2-[4-(piperidin-3-yloxy)phenyl]acetate hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15_{15}H20_{20}ClN1_{1}O3_{3} and a molecular weight of approximately 285.77 g/mol. Its structure features a piperidine ring, which is known to influence biological activity through various interactions with biological targets. The presence of the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its pharmacokinetic properties.

The biological activity of this compound is primarily linked to its role as a pharmacological agent. Compounds with similar structures have demonstrated various activities, including:

  • Inhibition of Kinases : Many piperidine derivatives are known to inhibit specific kinases, which are critical in numerous signaling pathways related to cancer and inflammation .
  • Anticancer Activity : Studies have indicated that compounds with similar configurations exhibit significant cytotoxic effects on various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells .

Table 1: Summary of Biological Activities

Activity TypeCell Line TestedIC50_{50} Value (µM)Reference
Anticancer ActivityMCF-70.57
Anticancer ActivityHCT-116Varies (up to 11)
Kinase Inhibitionc-Met8.6

Case Studies and Research Findings

  • Anticancer Efficacy : In a study evaluating the anticancer effects of related compounds, this compound showed promising results against HCT-116 cells, with IC50_{50} values indicating significant cytotoxicity . The study utilized the MTT assay to determine cell viability post-treatment.
  • Kinase Inhibition : Another research highlighted the compound's potential as a c-Met inhibitor, demonstrating an IC50_{50} value of 8.6 nM, which underscores its effectiveness in targeting specific pathways involved in tumor growth .
  • Pharmacokinetic Properties : The pharmacokinetic profile suggests that modifications in the piperidine ring can enhance the compound's bioavailability and half-life, making it a candidate for further development in therapeutic applications .

Properties

Molecular Formula

C14H20ClNO3

Molecular Weight

285.76 g/mol

IUPAC Name

methyl 2-(4-piperidin-3-yloxyphenyl)acetate;hydrochloride

InChI

InChI=1S/C14H19NO3.ClH/c1-17-14(16)9-11-4-6-12(7-5-11)18-13-3-2-8-15-10-13;/h4-7,13,15H,2-3,8-10H2,1H3;1H

InChI Key

WVJLHQPYSWQSTN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2CCCNC2.Cl

Origin of Product

United States

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